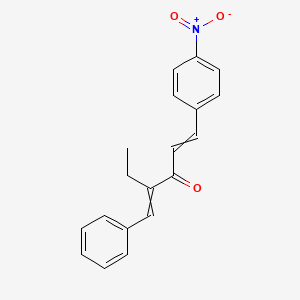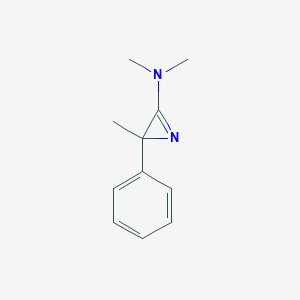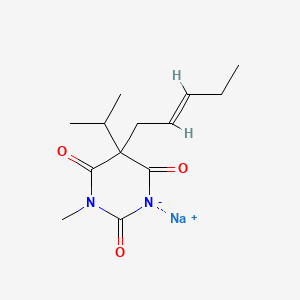
2-(Phenylselanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
2-(Phenylselanyl)acetamide can be synthesized through the reaction of 2-(phenylselanyl)acetyl chloride with substituted arylamine derivatives in dry benzene. The reaction conditions typically involve the use of spectroscopic methods such as FT-IR, 1H-NMR, 13C NMR, and HRMS to characterize the structures of the synthesized compounds
Chemical Reactions Analysis
2-(Phenylselanyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it back to the corresponding selenide.
Substitution: The amide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Scientific Research Applications
2-(Phenylselanyl)acetamide has been studied for its antimicrobial, antifungal, and antioxidant activities. It has shown significant antibacterial activity against Staphylococcus aureus and antifungal activity against Penicillium roquefortii and Aspergillus niger. Additionally, it exhibits moderate antioxidant activities, making it a potential candidate for further research in medical and industrial applications .
Mechanism of Action
The mechanism of action of 2-(Phenylselanyl)acetamide involves its interaction with biological molecules, leading to various effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress. The compound’s antimicrobial properties are likely due to its interaction with microbial cell membranes and proteins, disrupting their normal functions .
Comparison with Similar Compounds
2-(Phenylselanyl)acetamide can be compared with other organoselenium compounds such as selenocysteine and selenomethionine. While these compounds also exhibit biological activities, this compound is unique due to its specific structural features and the presence of the phenylselanyl group, which imparts distinct chemical properties. Similar compounds include:
- Selenocysteine
- Selenomethionine
- Selenourea These compounds share some biological activities but differ in their chemical structures and specific applications .
Properties
CAS No. |
63801-97-8 |
|---|---|
Molecular Formula |
C8H9NOSe |
Molecular Weight |
214.13 g/mol |
IUPAC Name |
2-phenylselanylacetamide |
InChI |
InChI=1S/C8H9NOSe/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) |
InChI Key |
AUGSDUBBVSCHIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Se]CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


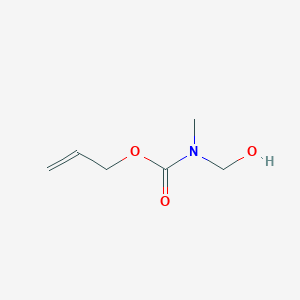
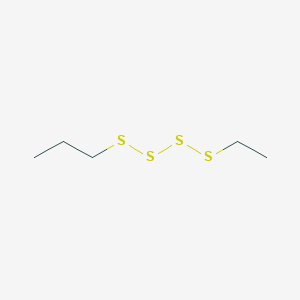
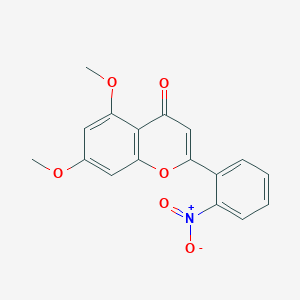
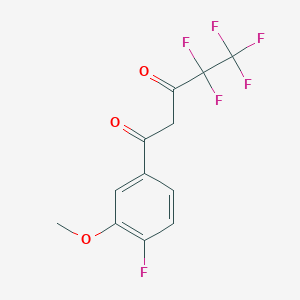
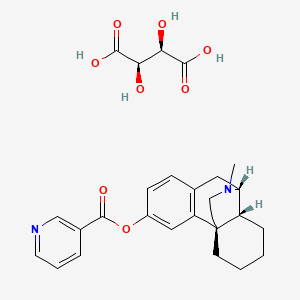

![1-Cyclohexyl-4-[2-(4-methoxyphenyl)-1-phenylethyl]piperazine](/img/structure/B14499554.png)
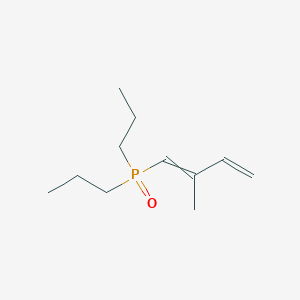
![5H-[1,2,4]triazolo[1,5-b]indazole](/img/structure/B14499564.png)
![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)
